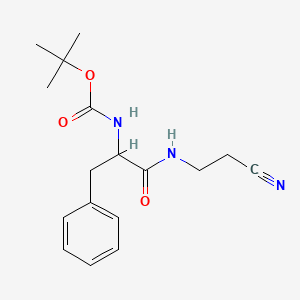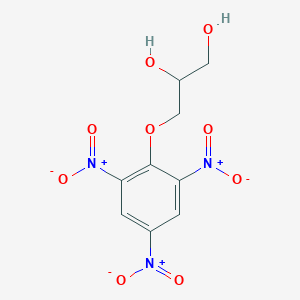
3-(2,4,6-Trinitrophenoxy)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4,6-Trinitrophenoxy)propane-1,2-diol is an organic compound characterized by the presence of a trinitrophenyl group attached to a propane-1,2-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trinitrophenoxy)propane-1,2-diol typically involves the reaction of 2,4,6-trinitrophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-(2,4,6-Trinitrophenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of trinitroquinone derivatives.
Reduction: Formation of triaminophenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
3-(2,4,6-Trinitrophenoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2,4,6-Trinitrophenoxy)propane-1,2-diol involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell damage. The compound’s phenoxy group can also interact with enzymes and proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
3-(2-Nitrophenoxy)propane-1,2-diol: Similar structure but with fewer nitro groups, leading to different reactivity and applications.
Propane-1,2-diol: Lacks the nitrophenoxy group, making it less reactive and used primarily as a solvent and antifreeze.
Uniqueness
3-(2,4,6-Trinitrophenoxy)propane-1,2-diol is unique due to its multiple nitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
31788-34-8 |
|---|---|
分子式 |
C9H9N3O9 |
分子量 |
303.18 g/mol |
IUPAC 名称 |
3-(2,4,6-trinitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H9N3O9/c13-3-6(14)4-21-9-7(11(17)18)1-5(10(15)16)2-8(9)12(19)20/h1-2,6,13-14H,3-4H2 |
InChI 键 |
LEEUBRSBSFSCOR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OCC(CO)O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



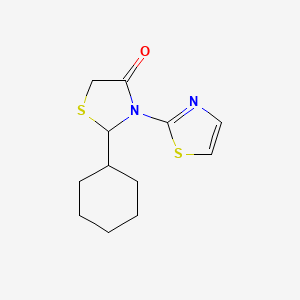

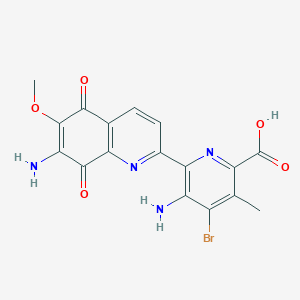
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
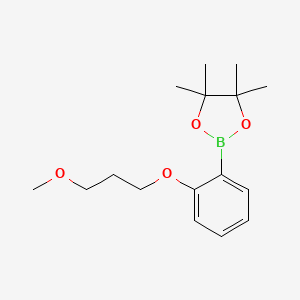
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)

![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
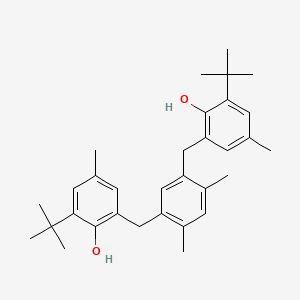
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)
